Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate
Overview
Description
Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate is an organic compound with the molecular formula C13H11FN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Scientific Research Applications
Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Safety and Hazards
The safety data sheet for “Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate” suggests that personal protective equipment/face protection should be worn when handling the compound. It should not come into contact with eyes, skin, or clothing. Adequate ventilation should be ensured, and ingestion and inhalation should be avoided .
Mechanism of Action
Target of Action
Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate is a synthetic compound with a pyridine core Similar compounds have been found to target multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It is known that compounds with a similar structure can bind with high affinity to multiple receptors . This binding can lead to changes in cellular processes, potentially resulting in therapeutic effects.
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (24624 ) suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight under 500 are generally well-absorbed and distributed in the body.
Result of Action
Related compounds have shown a variety of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain kinases and phosphatases, which are crucial for cellular signaling pathways . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and function .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can affect cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, this compound can alter metabolic fluxes within cells, impacting the overall metabolic state .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can lead to enzyme inhibition or activation, depending on the target enzyme. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions collectively contribute to the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may differ from short-term effects observed in initial experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating specific biochemical pathways or cellular functions . At higher doses, it may induce toxic or adverse effects, including cellular damage or systemic toxicity . Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage level . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways within cells. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites . These interactions can affect metabolic fluxes and alter the levels of specific metabolites within cells . Understanding the metabolic pathways of this compound is essential for elucidating its overall impact on cellular metabolism and identifying potential metabolic targets for therapeutic intervention .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, it may interact with binding proteins that influence its localization and accumulation in specific cellular compartments . The distribution of this compound within tissues can also affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes . The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 2,6-dichloropyridine.
Nucleophilic Substitution: The 4-fluoroaniline undergoes nucleophilic substitution with 2,6-dichloropyridine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Esterification: The resulting intermediate is then subjected to esterification using methanol and a catalytic amount of acid, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-3-(4-chlorophenyl)pyridine-2-carboxylate
- Methyl 6-amino-3-(4-bromophenyl)pyridine-2-carboxylate
- Methyl 6-amino-3-(4-methylphenyl)pyridine-2-carboxylate
Uniqueness
Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding affinity in biological systems. This makes it a valuable compound in the design of pharmaceuticals and advanced materials.
Properties
IUPAC Name |
methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-18-13(17)12-10(6-7-11(15)16-12)8-2-4-9(14)5-3-8/h2-7H,1H3,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKZNHBKMXEBFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)N)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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